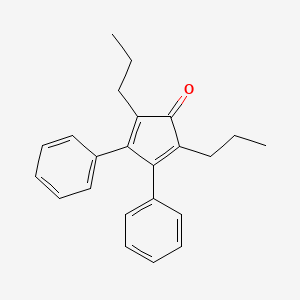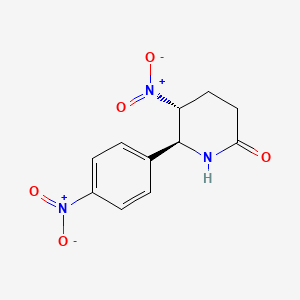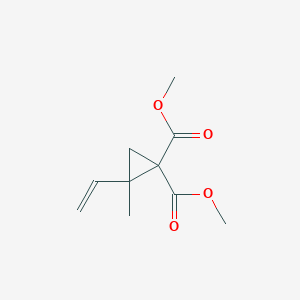![molecular formula C14H8ClN3 B14586169 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine CAS No. 61634-75-1](/img/structure/B14586169.png)
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is part of the broader class of indolo-naphthyridines, which are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine typically involves starting from suitable 2-chloro-1,8-naphthyridines. One efficient method includes the cyclization of 2-chloro-1,8-naphthyridines with appropriate reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature settings to ensure the desired product yield.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted indolo-naphthyridines .
Wissenschaftliche Forschungsanwendungen
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism by which 2-chloro-10H-indolo[2,3-b][1,8]naphthyridine exerts its effects involves its interaction with cellular targets. For instance, its cytostatic activity is attributed to its ability to interfere with DNA synthesis and cell division in tumor cells. The presence of specific functional groups in the molecule allows it to bind to molecular targets and disrupt normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-indolo[2,3-b][1,8]naphthyridine: Similar in structure but may have different substituents and biological activities.
1,8-naphthyridine derivatives: These compounds share the naphthyridine core but differ in their substituents and overall structure.
Uniqueness
2-chloro-10H-indolo[2,3-b][1,8]naphthyridine is unique due to the presence of the chlorine atom and the specific arrangement of the indole and naphthyridine rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
61634-75-1 |
|---|---|
Molekularformel |
C14H8ClN3 |
Molekulargewicht |
253.68 g/mol |
IUPAC-Name |
2-chloro-1H-indolo[2,3-b][1,8]naphthyridine |
InChI |
InChI=1S/C14H8ClN3/c15-12-6-5-8-7-10-9-3-1-2-4-11(9)16-14(10)18-13(8)17-12/h1-7H,(H,16,17,18) |
InChI-Schlüssel |
GVUIFSRABKAPTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC4=CC=C(NC4=NC3=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


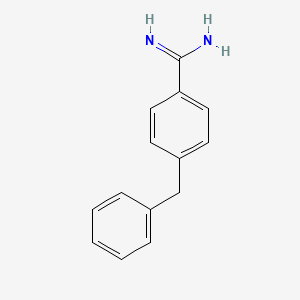
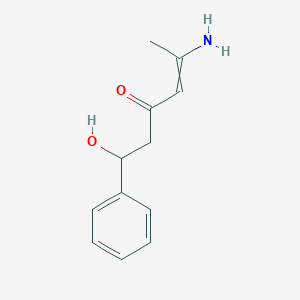
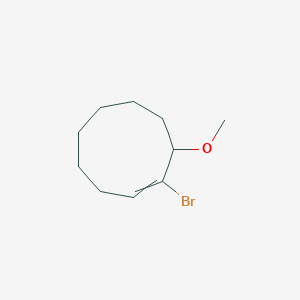

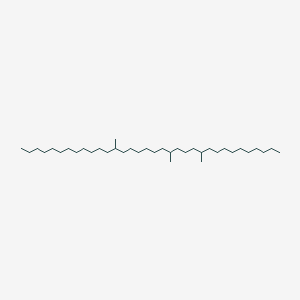
![4-Bromo-2-[(butylsulfanyl)methyl]-6-[(diethylamino)methyl]phenol](/img/structure/B14586130.png)
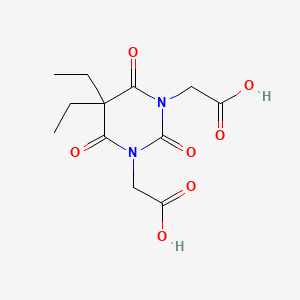
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)
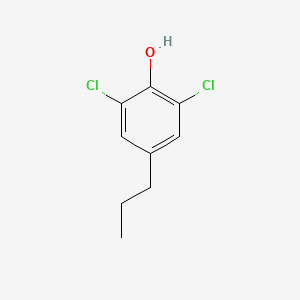
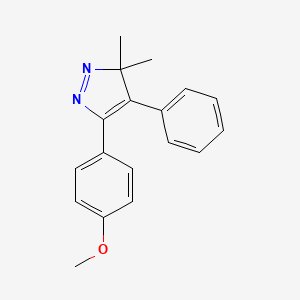
![(4S)-4-[(2-Methoxyphenoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14586150.png)
